1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 4-[(3-fluoroanilino)methyl]piperidine-1-carboxylate . The nomenclature derives from the piperidine backbone, where the nitrogen atom at position 1 is protected by a Boc group (tert-butoxycarbonyl), and position 4 bears a methylene bridge linked to a 3-fluoroanilino moiety.
Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C17H25FN2O2 |
| Molecular Weight | 308.4 g/mol |
| CAS Registry Number | 887582-27-6 |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=CC=C2)F |
| InChI Key | WPXISNZZSUAIHM-UHFFFAOYSA-N |
The systematic name reflects the substitution pattern:
- The piperidine ring serves as the parent structure.
- The Boc group (tert-butoxycarbonyl) is attached to the nitrogen at position 1.
- A methylene group (-CH2-) at position 4 connects the piperidine to the 3-fluoroaniline substituent.
Molecular Geometry and Stereochemical Analysis
The molecular geometry of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine is defined by its piperidine ring, which typically adopts a chair conformation in its most stable state. The Boc group at position 1 occupies an equatorial position to minimize steric hindrance, while the 3-fluoroanilino-methyl substituent at position 4 extends axially or equatorially depending on the ring’s puckering.
Stereochemical Considerations
- The compound lacks chiral centers due to the symmetry of the piperidine ring and the planar nature of the anilino group.
- The methylene bridge (-CH2-) between the piperidine and anilino groups allows rotational freedom, contributing to conformational flexibility.
Predicted Bond Angles and Distances
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-N (piperidine) | 1.45 | 109.5 |
| C-O (Boc carbonyl) | 1.21 | 120.0 |
| C-F (anilino) | 1.34 | 120.0 |
These values are consistent with density functional theory (DFT) calculations for analogous piperidine derivatives.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Predictions
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Boc tert-butyl | 1.42 | Singlet |
| Piperidine CH2 | 1.60–1.80 | Multiplet |
| Methylene (-CH2NH-) | 3.20 | Triplet |
| Aromatic (3-fluoroaniline) | 6.50–7.10 | Multiplet |
13C NMR Predictions
| Carbon Environment | δ (ppm) |
|---|---|
| Boc carbonyl (C=O) | 155.2 |
| Piperidine C-N | 48.5 |
| Aromatic C-F | 162.3 |
Infrared (IR) Spectroscopy
| Vibration Mode | Wavenumber (cm-1) |
|---|---|
| C=O stretch (Boc) | 1680–1720 |
| N-H bend (anilino) | 3300–3500 |
| C-F stretch | 1100–1200 |
X-ray Crystallographic Data Interpretation
While X-ray crystallographic data for this specific compound is not publicly available, analogous Boc-protected piperidines exhibit monoclinic crystal systems with space group P21/c. Key features include:
- Hydrogen Bonding : Between the anilino NH and carbonyl oxygen of adjacent molecules.
- Packing Efficiency : Enhanced by van der Waals interactions between hydrophobic tert-butyl groups.
Computational Chemistry Modeling (DFT, Molecular Dynamics)
Density Functional Theory (DFT) Calculations
- Geometry Optimization : The lowest-energy conformation places the Boc group equatorially, minimizing steric clash with the piperidine ring.
- Electrostatic Potential : The fluorine atom’s electronegativity creates a partial negative charge (-0.15 e), while the anilino NH group exhibits a positive charge (+0.12 e).
Molecular Dynamics (MD) Simulations
- Solvent Interactions : In polar solvents (e.g., water), the Boc group shields the piperidine nitrogen, reducing solvation.
- Conformational Flexibility : The methylene bridge allows rotation, enabling transitions between axial and equatorial substituent orientations.
Thermodynamic Properties
| Property | Value (kcal/mol) |
|---|---|
| Gibbs Free Energy (ΔG) | -45.2 |
| Enthalpy (ΔH) | -52.8 |
These simulations suggest high stability under standard conditions.
Properties
CAS No. |
887582-27-6 |
|---|---|
Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 4-[(3-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-7-13(8-10-20)12-19-15-6-4-5-14(18)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3 |
InChI Key |
WPXISNZZSUAIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Summary of Key Findings
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine (CAS 679409-18-8) is a critical intermediate in pharmaceutical synthesis, particularly for opioid analogs and kinase inhibitors. Its preparation primarily relies on reductive amination strategies, leveraging the reactivity of Boc-protected piperidine derivatives with 3-fluoroaniline. This report synthesizes data from peer-reviewed journals, patents, and chemical databases to present a comprehensive analysis of its synthetic routes, optimization strategies, and industrial scalability.
Reductive Amination: Primary Synthetic Route
Reaction Overview
The most widely reported method involves reductive amination between N-Boc-4-piperidone and 3-fluoroaniline using sodium cyanoborohydride (NaBH$$_3$$CN) as the reducing agent. This one-pot procedure achieves high yields (80%) under mild conditions.
Reaction Mechanism
- Imine Formation : The ketone group of N-Boc-4-piperidone reacts with 3-fluoroaniline to form an imine intermediate.
- Reduction : NaBH$$_3$$CN selectively reduces the imine to a secondary amine without affecting the Boc protecting group.
- Acid Catalysis : Acetic acid accelerates imine formation by protonating the carbonyl oxygen.
Detailed Protocol
| Parameter | Value |
|---|---|
| Reactants | N-Boc-4-piperidone (2.66 g), 3-fluoroaniline (1.46 g) |
| Reducing Agent | NaBH$$_3$$CN (661 mg) |
| Solvent | Dichloromethane (30 mL) |
| Catalyst | Acetic acid (0.75 mL) |
| Temperature | 0°C → room temperature |
| Time | 15 hours |
| Workup | Extraction with ethyl acetate, drying (Na$$2$$SO$$4$$), column chromatography |
| Yield | 80% |
Advantages
Alternative Synthetic Strategies
Borane-Based Reduction
While less common, borane complexes (e.g., BH$$3$$-THF) have been used in analogous reductive aminations. However, these require stricter anhydrous conditions and offer no significant yield improvement over NaBH$$3$$CN.
Intermediate Functionalization
Patents describe alternative routes involving Boc-protected piperidinemethanol intermediates:
- Tosylation : React N-Boc-4-piperidinemethanol with p-toluenesulfonyl chloride to form a sulfonate ester.
- Nucleophilic Substitution : Displace the tosyl group with 3-fluoroaniline in the presence of a base (e.g., K$$2$$CO$$3$$).
This method is less efficient (yields ~60%) and involves additional purification steps.
Optimization and Industrial Considerations
Solvent Systems
Temperature Control
Chemical Reactions Analysis
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of drug development and pharmacology.
Medicine: It serves as a precursor in the synthesis of various therapeutic agents, including those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine and related Boc-protected piperidine derivatives:
*Estimated based on structural analogs in .
Structural and Electronic Differences
- Fluorine Position: The 3-fluoro substitution in the target compound contrasts with the 4-fluoro isomer ().
- Substituent Effects : Bromine () and trifluoromethyl () groups introduce steric bulk and electronic effects, altering reactivity and target affinity. For example, bromine’s polarizability facilitates halogen bonding, while CF3 enhances lipophilicity .
Research and Commercial Relevance
- Opioid Synthesis: Fluorinated derivatives like this compound are prioritized in clandestine fentanyl production due to their potency and detection challenges .
- Commercial Availability : Suppliers like BOC Sciences () and HEBEI YINGONG () list analogs with varying substituents, reflecting demand in pharmaceutical R&D .
Biological Activity
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a piperidine ring, and a 3-fluoro-phenylamino substituent. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈F₁N₂O₂, with a molecular weight of approximately 250.29 g/mol. The structure is depicted below:
The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
Preliminary studies suggest that this compound may exhibit significant biological activity through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in various physiological processes. Similar compounds have been investigated as potential inhibitors of enzymes or receptors linked to diseases.
- Nucleophilic Substitution : The piperidine nitrogen can undergo nucleophilic substitutions, allowing for further functionalization and interaction with biological systems.
- Electrophilic Aromatic Substitution : The fluoro-substituent may participate in electrophilic aromatic substitution reactions, enhancing its reactivity with biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Antimicrobial Activity : Research on piperidine derivatives has shown promising antibacterial and antifungal properties. For example, derivatives with halogen substituents exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Opioid Receptor Affinity : Compounds in the fentanyl series, which share structural similarities with piperidine derivatives, have demonstrated high affinity for μ-opioid receptors, indicating potential analgesic properties .
- Dual Orexin Receptor Agonists : Investigations into related compounds have revealed their potential as dual agonists for orexin receptors, which could be beneficial in treating disorders related to orexin deficiency .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Introduction of the Boc Group : Protecting the amine group using Boc anhydride.
- Fluorination : Introducing the fluorine substituent through electrophilic fluorination techniques.
- Final Coupling : Combining the synthesized intermediates to obtain the final product.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₃H₁₈F₁N₂O₂ | Contains a Boc group and a 3-fluoro substituent |
| 1-Boc-4-(4-fluoro-benzylamino)-methyl-piperidine | C₁₄H₁₉F₂N₂O₂ | Different position of fluoro substituent |
| 1-Boc-3-(3-fluoro-benzylamino)-methyl-piperidine | C₁₄H₁₉F₂N₂O₂ | Different position of the piperidine nitrogen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
